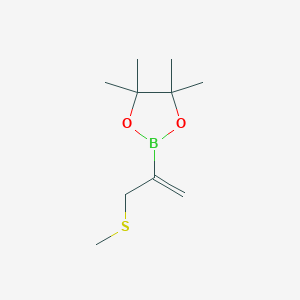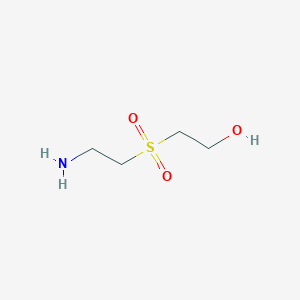
2-(2-Aminoethanesulfonyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H11NO3S. It is characterized by the presence of both an amino group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-ol typically involves the reaction of ethylene oxide with taurine (2-aminoethanesulfonic acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethanesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar structure but lacks the hydroxyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonyl group.
Cysteamine: Contains an amino and thiol group but lacks the sulfonyl and hydroxyl groups.
Uniqueness
2-(2-Aminoethanesulfonyl)ethan-1-ol is unique due to the presence of both an amino group and a sulfonyl group, which imparts distinct chemical reactivity and versatility in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C4H11NO3S |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-(2-aminoethylsulfonyl)ethanol |
InChI |
InChI=1S/C4H11NO3S/c5-1-3-9(7,8)4-2-6/h6H,1-5H2 |
InChI-Schlüssel |
XZILNQFHWDEPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


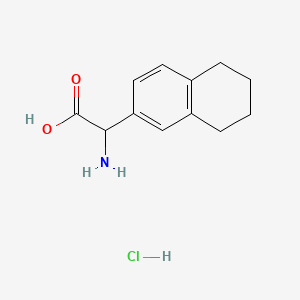
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
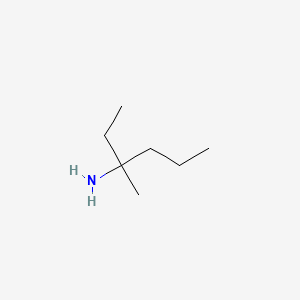
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
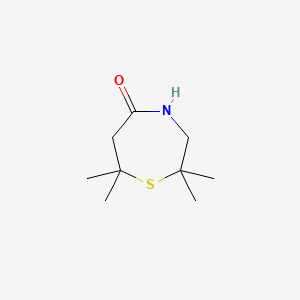
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
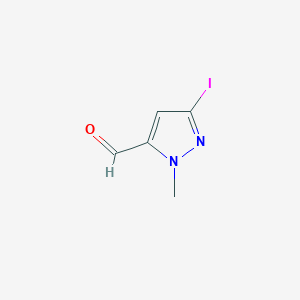
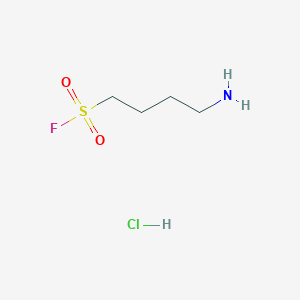
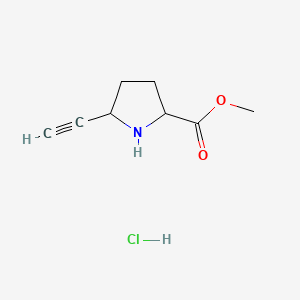
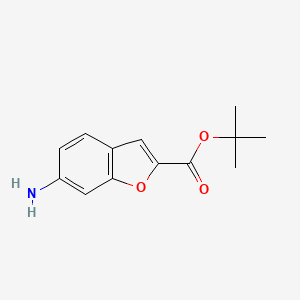
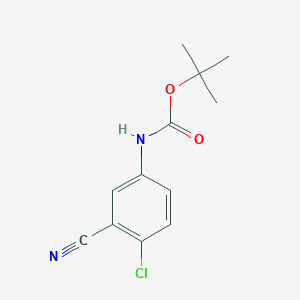
amine](/img/structure/B13497924.png)
